1-Benzyl-1,2,3,4-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21863-32-1 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2 |
InChI Key |
KVGJLSBOXZLYTG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Classical and Established Synthetic Routes for Tetrahydroquinolines
Traditional methods for the synthesis of the tetrahydroquinoline core and the introduction of the N-benzyl group have laid the groundwork for more advanced techniques. These routes often involve multi-step sequences and have been refined over decades of research.
Condensation Reactions
While the Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of tetrahydroisoquinolines, their conceptual framework has been adapted for the construction of the tetrahydroquinoline skeleton. researchgate.netwikipedia.orgwikipedia.orgorganicreactions.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgorganicreactions.org For the synthesis of a 1-substituted tetrahydroquinoline, this would conceptually involve the reaction of an appropriately substituted aniline (B41778) derivative. The reaction is typically catalyzed by acid and proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org
The Bischler-Napieralski reaction , on the other hand, utilizes a β-arylethylamide which undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.org This intermediate can then be reduced to the corresponding tetrahydroisoquinoline. Adaptation of this methodology to quinoline (B57606) synthesis would involve a different starting amide structure. These reactions, while foundational for isoquinolines, require specific adaptations for the synthesis of tetrahydroquinolines and are often part of multi-step synthetic sequences.
Reductive Cyclization and Amide Reduction Pathways
Reductive cyclization offers a direct approach to the tetrahydroquinoline ring system. One such strategy involves the domino reduction of a 2-nitroarylketone or aldehyde, which under hydrogenation conditions, leads to the formation of the heterocyclic ring in high yields. nih.gov This process involves the initial reduction of the nitro group to an amine, which then participates in an intramolecular reductive amination. nih.gov
Another key strategy is the reduction of amides. For instance, N-benzyl-3-anilinopropanamides can undergo cyclization to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net The amide functionality can be reduced using various reducing agents to furnish the corresponding amine, which in this case is the saturated nitrogen of the tetrahydroquinoline ring.
Grignard and Organometallic Coupling Reactions for Benzyl (B1604629) Moiety Installation
The introduction of the benzyl group at the 1-position of the tetrahydroquinoline ring can be achieved through the use of organometallic reagents. Grignard reagents, for example, have been successfully employed in the synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines. ju.edu.joju.edu.joresearchgate.net This approach typically involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with an appropriate electrophilic precursor, like a dihydroisoquinolinium salt. ju.edu.joju.edu.joresearchgate.net A similar strategy can be envisioned for the tetrahydroquinoline system, where a suitable precursor would react with a benzyl Grignard reagent to install the benzyl moiety.
The following table outlines the yields of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines synthesized via Grignard reaction, which serves as a model for potential application to tetrahydroquinolines.
| Entry | Benzyl Chloride Tail | Product | Yield (%) |
| 1 | Benzyl chloride | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 62-86 |
| 2 | 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 62-86 |
| 3 | 3,4-Dimethoxybenzyl chloride | 1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 62-86 |
| 4 | 4-(Benzyloxy)benzyl chloride | 1-(4-(Benzyloxy)benzyl)-1,2,3,4-tetrahydroisoquinoline | < 8 |
| 5 | 4-Hydroxybenzyl chloride | 1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | < 8 |
Data sourced from a study on the synthesis of tetrahydroisoquinoline models. ju.edu.jo
Modern Catalytic Approaches to 1-Benzyl-1,2,3,4-tetrahydroquinoline Synthesis
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance.
Metal-Catalyzed Hydrogenation and Transfer Hydrogenation
Metal-catalyzed hydrogenation is a fundamental method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov To achieve N-benzylation in this context, a tandem or one-pot approach is often employed. This can involve a "borrowing hydrogen" methodology, where a metal catalyst facilitates the dehydrogenation of a benzyl alcohol to the corresponding aldehyde, which then undergoes reductive amination with an amino-functionalized precursor to form the N-benzyl tetrahydroquinoline. nih.govacs.org
Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas, employing a hydrogen donor such as formic acid or isopropanol. nih.govrsc.org Cobalt-based catalysts have shown efficacy in the transfer hydrogenation of quinolines under mild conditions. nih.govrsc.org By coupling this reduction with a reductive amination step using benzaldehyde (B42025), this compound can be synthesized.
Boronic Acid Catalysis in Reductive Alkylation of Quinolines
A significant advancement in the synthesis of N-alkylated tetrahydroquinolines is the use of boronic acid as a catalyst. rsc.orgresearchgate.netacs.org This metal-free approach allows for a one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. researchgate.netacs.org The reaction typically utilizes a Hantzsch ester as the hydrogen source and proceeds under mild conditions. researchgate.netacs.org
This method is particularly well-suited for the synthesis of this compound, where benzaldehyde serves as the alkylating agent. The boronic acid catalyst is believed to act as both a Lewis acid and a hydrogen-bond donor, activating the quinoline for reduction and facilitating the subsequent reductive amination. researchgate.netacs.org
The table below showcases the yields of various N-alkylated tetrahydroquinolines synthesized via boronic acid-catalyzed reductive alkylation, demonstrating the versatility of this method.
| Entry | Quinoline | Aldehyde | Product | Yield (%) |
| 1 | Quinoline | Benzaldehyde | This compound | 85-88 |
| 2 | Quinoline | 4-Methylbenzaldehyde | 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroquinoline | 82-96 |
| 3 | Quinoline | 4-Methoxybenzaldehyde | 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline | 82-96 |
| 4 | Quinoline | 4-Chlorobenzaldehyde | 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 82-96 |
| 5 | 6-Methylquinoline | Benzaldehyde | 1-Benzyl-6-methyl-1,2,3,4-tetrahydroquinoline | 82-96 |
Data represents a range of yields for various substituted benzaldehydes and quinolines. acs.org
Ruthenium-Catalyzed Dehydrogenative Functionalization
Ruthenium catalysts have been effectively employed in the N-alkylation of amines with alcohols through the "borrowing hydrogen" or hydrogen auto-transfer mechanism. This environmentally benign process involves the temporary oxidation of an alcohol to an aldehyde by the ruthenium catalyst, which then reacts with an amine. The subsequent reduction of the intermediate and regeneration of the catalyst completes the cycle, with water as the sole byproduct. A pyridyl-phosphine-ligated ruthenium(II) catalyst, for example, has been shown to facilitate the chemoselective benzylic N-alkylation of various amines under mild, neat conditions without the need for a base. researchgate.net This methodology is applicable to the synthesis of this compound by reacting 1,2,3,4-tetrahydroquinoline (B108954) with benzyl alcohol.
In a related but distinct transformation, ruthenium catalysis can achieve dehydrogenative C-H functionalization. A protocol utilizing [RuCl₂(p-cymene)]₂ as a catalyst and molecular oxygen as a green oxidant allows for the β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes. organic-chemistry.orgnih.govacs.org This reaction, however, does not yield N-benzylated products but rather proceeds through a monodehydrogenation-triggered pathway to form β-benzylated quinolines. organic-chemistry.orgnih.gov The process involves the formation of an enamine intermediate after C-H bond activation, which then couples with the aldehyde. organic-chemistry.org This method demonstrates high functional group tolerance and chemoselectivity, explicitly avoiding undesired N-alkylation. organic-chemistry.org
Gold-Catalyzed Reactions for Tetrahydroquinoline Formation
Gold catalysis has emerged as a powerful tool for the formation of heterocyclic systems, including the tetrahydroquinoline core. While direct gold-catalyzed N-benzylation of 1,2,3,4-tetrahydroquinoline is not widely documented, gold complexes are highly effective in constructing the ring system itself from acyclic precursors.
One notable strategy involves a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org This process can transform 2-(2-propynyl)aniline derivatives directly into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org In this dual catalytic system, the gold complex first acts as a π-Lewis acid to facilitate the intramolecular hydroamination step, forming a dihydroquinoline intermediate. Subsequently, in the presence of a chiral Brønsted acid and a hydrogen source, the same gold catalyst can function as a chiral Lewis acid to effect the asymmetric transfer hydrogenation, yielding the final chiral tetrahydroquinoline product. organic-chemistry.org Unsupported nanoporous gold (AuNPore) has also been used as a recyclable catalyst for the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines using an organosilane and water as the hydrogen source. organic-chemistry.org
Manganese Pincer Complex Catalysis via Borrowing Hydrogen Methodology
Catalysis by earth-abundant and non-precious metals like manganese has gained significant traction for sustainable chemical synthesis. Manganese pincer complexes, in particular, have proven to be highly effective in promoting C-N bond formation via the borrowing hydrogen methodology, representing a direct and atom-economical route for the N-alkylation of amines with alcohols. beilstein-journals.org
This strategy has been successfully applied to the N-alkylation of a wide range of amines, including anilines, with both benzylic and aliphatic alcohols. beilstein-journals.org Hultzsch and colleagues developed PN³-pincer ligand-supported Mn(I) complexes that catalyze the alkylation of amines under mild conditions and with low catalyst loading. beilstein-journals.org For instance, aromatic amines react with benzyl alcohol at 60 °C to give good yields of the N-benzylated products. beilstein-journals.org This transformation is directly applicable to the synthesis of this compound from 1,2,3,4-tetrahydroquinoline and benzyl alcohol. The reaction proceeds with water as the only theoretical byproduct, highlighting its environmental advantages. acs.org
| Amine Substrate | Alcohol Substrate | Catalyst System | Temperature (°C) | Yield |
|---|---|---|---|---|
| Aniline | Benzyl alcohol | Mn(I) PN³-pincer complex | 60 | Good |
| Aniline | Secondary benzylic alcohols | Mn(I) PN³-pincer complex | 60 | Good |
| Benzylamine (B48309) | Benzyl alcohol | Mn(I) PN³-pincer complex | 100 | Good |
| Aniline | Methanol | Mn(I) PNP pincer complex | 100 | Good |
Asymmetric Synthesis and Stereochemical Control in this compound Generation
Organocatalytic Enantioselective Pathways
Organocatalysis provides a metal-free approach to asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. For the synthesis of chiral tetrahydroquinoline derivatives, asymmetric catalytic [4+2] cycloannulation has been developed as a powerful strategy. nih.gov This method involves the reaction of ortho-aminophenyl para-quinone methides with various alkenes. nih.gov
In the presence of a chiral organocatalyst, this reaction proceeds to construct the tetrahydroquinoline ring system while establishing up to three contiguous stereogenic centers. nih.gov The reaction demonstrates excellent tolerance for different functional groups and consistently delivers products in high yields, with exclusive diastereoselectivities and high enantioselectivities. nih.gov This represents the first example of a catalytic asymmetric cycloannulation involving ortho-aminophenyl p-quinone methides. nih.gov
Chiral Catalyst Applications for Asymmetric Reduction
The asymmetric hydrogenation of quinoline precursors is one of the most direct and efficient methods for accessing chiral tetrahydroquinoline derivatives. Iridium complexes featuring chiral ligands have been identified as particularly effective catalysts for this transformation.
A highly enantioselective iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines and other functionalized quinolines has been developed using an [Ir(COD)Cl]₂/bisphosphine/I₂ system. This method provides access to chiral 2-benzyl-1,2,3,4-tetrahydroquinoline (B2848123) derivatives with enantiomeric excesses up to 96%. The reaction proceeds under hydrogen pressure and has been successfully applied to a range of substrates with varying substitution patterns. Mechanistic studies suggest the reaction involves a 1,4-hydride addition, followed by isomerization and a final 1,2-hydride addition. In a related approach, the asymmetric hydrogenation of a 3,4-substituted quinolinium salt has also been demonstrated as a viable route to chiral tetrahydroquinolines. nih.gov
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2-Benzylquinoline | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | >99 | 94 |
| 2-(4-Methoxybenzyl)quinoline | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | >99 | 96 |
| 2-(4-Chlorobenzyl)quinoline | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | >99 | 95 |
| 2-Phenethylquinoline | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | >99 | 90 |
Diastereoselective Annulation Strategies
Diastereoselective synthesis provides a powerful means of constructing complex molecules with precise control over the relative stereochemistry of multiple chiral centers. In the context of tetrahydroquinoline synthesis, [4+2] annulation reactions have been developed that proceed with exceptional levels of diastereoselectivity. frontiersin.org
One such protocol involves the reaction between ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and cyanoalkenes. This strategy efficiently constructs a variety of 4-aryl-substituted tetrahydroquinoline derivatives under mild conditions. frontiersin.org The reaction affords the products in high yields and with excellent diastereomeric ratios (>20:1 dr). frontiersin.org This method exhibits broad functional group tolerance and can be performed on a gram scale, highlighting its practical utility. The process can also be conducted as a one-pot reaction sequence where the p-quinone methide is generated in situ, enhancing its step and atom economy. frontiersin.org
| Cyanoalkene Substituent (at C2) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| 2-Chlorophenyl | 91 | >20:1 |
| 3-Fluorophenyl | 89 | >20:1 |
| 2-Iodophenyl | 77 | >20:1 |
| 2-Methoxyphenyl | 94 | >20:1 |
| Furan-2-yl | 55 | >20:1 |
Multi-Component Reactions (MCR) and Cascade Processes
Multi-component reactions (MCRs) and cascade processes, also known as domino reactions, represent highly efficient strategies in synthetic organic chemistry for the construction of complex molecular architectures such as this compound. nih.govnih.gov These methods offer significant advantages, including increased atom economy, reduced waste, and the ability to perform multiple transformations in a single operation without the need to isolate intermediates. nih.gov
Domino Reactions for Tetrahydroquinoline Core Construction
Domino reactions for the synthesis of the tetrahydroquinoline core often involve a sequence of intramolecular reactions that rapidly build the heterocyclic ring system. A notable example is the domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov In this approach, an initial reductive amination of a side-chain carbonyl group on an aromatic precursor generates an amine. This intermediate then undergoes an intramolecular SNAr cyclization to form the tetrahydroquinoline ring. nih.gov For this cyclization to be effective, the aromatic ring must be activated by an electron-withdrawing group, such as a nitro group, positioned appropriately to facilitate the nucleophilic attack. nih.gov
Another powerful domino strategy is the SN2-SNAr reaction. This process has been successfully employed in the synthesis of N-benzyl-substituted tetrahydroquinolines. The sequence is initiated by an intermolecular SN2 reaction between benzylamine and a primary bromide attached to an activated aromatic ring. The resulting secondary amine then participates in an intramolecular SNAr reaction, displacing a leaving group (e.g., fluoride) on the aromatic ring to yield the final this compound derivative. nih.gov
A specific example of this SN2-SNAr domino reaction is the reaction of a precursor containing a primary side chain bromide and an activated aromatic fluoride (B91410) with benzylamine. This reaction, conducted in DMF at ambient temperature, afforded the corresponding 1-benzyl-tetrahydroquinoline derivative in a high yield of 98%. nih.gov
Table 1: Domino SN2-SNAr Reaction for 1-Benzyl-Tetrahydroquinoline Synthesis
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, Benzylamine | - | DMF | Ambient | 98% | nih.gov |
Combined Strecker/Bruylants Reactions
The combination of the Strecker and Bruylants reactions provides a sequential approach for the synthesis of α-substituted amines, which can be adapted for the preparation of this compound derivatives. This method is typically a two-step process rather than a single one-pot reaction.
The first step is the Strecker synthesis, which involves the reaction of an imine or iminium ion with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form an α-aminonitrile. rsc.orgmasterorganicchemistry.comnrochemistry.comorganic-chemistry.org In the context of tetrahydroquinoline synthesis, a cyclic iminium ion derived from a dihydroisoquinoline can be used as the substrate. rsc.org
The second step is the Bruylants reaction, where the α-aminonitrile intermediate reacts with a Grignard reagent. nih.govacs.org The Grignard reagent adds to the nitrile carbon, and subsequent workup yields the corresponding α-substituted amine. For the synthesis of this compound, a benzyl Grignard reagent would be employed. A review has noted the application of this Strecker-Bruylants sequence for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, a structurally related class of compounds. researchgate.net
Table 2: Illustrative Two-Step Strecker-Bruylants Sequence
| Step | Reaction Name | Reactants | Reagents | Product |
|---|---|---|---|---|
| 1 | Strecker Reaction | Cyclic iminium ion | TMSCN | α-aminonitrile |
| 2 | Bruylants Reaction | α-aminonitrile | Benzylmagnesium bromide | This compound |
One-Pot Ugi-Azide Reactions and Post-Condensation Functionalization
The Ugi-azide reaction is a powerful multi-component reaction that can be coupled with post-condensation functionalization to construct complex heterocyclic systems in a one-pot fashion. This strategy has been successfully applied to the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds, which demonstrates the potential for creating N-benzylated tetrahydroquinoline-like structures. nih.gov
The process begins with a Ugi-azide four-component reaction involving a 2-bromobenzaldehyde, an amine, an isocyanide, and an azide (B81097) source (e.g., azidotrimethylsilane). nih.govfrontiersin.org This reaction forms a 1,5-disubstituted-1H-tetrazole intermediate. nih.gov
Following the Ugi reaction, a post-condensation functionalization, such as an intramolecular Heck reaction, can be initiated. nih.gov The palladium-catalyzed Heck reaction facilitates the cyclization of the Ugi product to form the tetrahydroisoquinoline core. nih.gov To achieve the desired 1-benzyl substitution, an N-alkylation step can be incorporated into the one-pot sequence. After the Ugi-azide reaction, the intermediate can be treated with benzyl bromide to introduce the benzyl group onto the nitrogen atom before the final Heck cyclization. nih.gov This one-pot Ugi-azide/N-alkylation/Heck reaction sequence provides an efficient route to N-benzylated tetrahydroisoquinoline derivatives. nih.gov
Table 3: One-Pot Ugi-Azide/N-Alkylation/Heck Reaction for N-Benzylated Tetrahydroisoquinoline Synthesis
| Ugi Reactants | Alkylating Agent | Heck Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromobenzaldehyde, Allylamine hydrochloride, Benzyl isocyanide, Trimethylsilyl azide | Benzyl bromide | Pd(OAc)₂, PPh₃ | K₂CO₃ | MeOH then CH₃CN | 40 °C (Ugi), 80 °C (Alkylation), 105 °C (Heck) | 74% | nih.gov |
Reactivity and Mechanistic Studies of 1 Benzyl 1,2,3,4 Tetrahydroquinoline
Ring System Transformations and Functionalization
The 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold is a versatile platform for a variety of chemical transformations, allowing for both the modification of its saturation level and the introduction of new functional groups onto the heterocyclic and carbocyclic rings.
Dehydrogenation to Quinolines
The conversion of 1,2,3,4-tetrahydroquinolines to their aromatic quinoline (B57606) counterparts is a fundamental oxidative transformation. This dehydrogenation can be accomplished using a range of catalytic systems under various conditions. researchgate.net Heterogeneous catalysts are often favored for their ease of separation and potential for recycling. researchgate.net
One effective approach involves the use of metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon (NPCH) materials. rsc.org These materials have demonstrated high activity for the oxidative dehydrogenation of various 1,2,3,4-tetrahydroquinoline (B108954) derivatives using air as a green oxidant in water. rsc.org For the benchmark reaction of 1,2,3,4-tetrahydroquinoline, the NPCH catalyst can achieve rapid conversion to quinoline within the first four hours of reaction. rsc.org The reaction is compatible with a wide array of substituents on the tetrahydroquinoline core, including electron-donating groups like methyl and methoxy, as well as electron-withdrawing groups such as -F, -Cl, -Br, -NO₂, and -CF₃. rsc.org
Transition metal-based catalysts have also been extensively studied. A modular catalyst system based on o-quinones, such as 1,10-phenanthroline-5,6-dione (B1662461) (phd), has been developed for the aerobic dehydrogenation of tetrahydroquinolines. nih.govacs.org The efficiency of these systems can be significantly enhanced by a Co(salophen) cocatalyst, which allows the reaction to proceed efficiently at room temperature using ambient air as the oxidant. nih.govorganic-chemistry.org This system has been shown to be effective for a number of substituted tetrahydroquinolines, producing the corresponding quinolines in high yields. acs.orgorganic-chemistry.org For instance, the dehydrogenation of the parent 1,2,3,4-tetrahydroquinoline using a [Ru(phd)₃]²⁺/Co(salophen) system can achieve up to a 93% yield of quinoline within 24 hours. organic-chemistry.org
Other heterogeneous catalysts, including palladium on carbon (Pd/C) and cobalt nanoparticles supported on hydroxyapatite, are also effective for the aerobic dehydrogenation of N-heterocycles under mild conditions. researchgate.net The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. researchgate.netacs.org
| Catalyst System | Oxidant | Solvent | Temperature | Time (h) | Yield (%) | Ref |
| NPCH | Air | H₂O | 110-120 °C | 4-12 | Good to Excellent | rsc.org |
| [Ru(phd)₃]²⁺ / Co(salophen) | Air | Dichloromethane | Room Temp | 24 | up to 93 | organic-chemistry.org |
| phd / Bu₄NI | O₂ | Acetonitrile | 60 °C | 6 | 91 (for 6-methyl-THQ) | nih.govacs.org |
| Pd/C | Ethylene | - | - | - | Effective | researchgate.net |
| Activated Carbon | O₂ | - | - | - | Effective | researchgate.net |
Derivatization of Ring System Positions
Functionalization of the tetrahydroquinoline ring system, beyond simple dehydrogenation, allows for the synthesis of complex, polysubstituted derivatives. One powerful strategy involves the dearomative functionalization of activated quinolinium salts. nih.gov In this approach, the N-benzyl quinolinium salt can be reduced in situ to form an enamine species. This reactive intermediate can then be intercepted by a wide range of electrophiles, including enones, imides, and aldehydes, to generate substituted tetrahydroquinolines. nih.gov The reaction proceeds under mild, transition-metal-free conditions using formic acid as the reductant. nih.gov
Another sophisticated method for constructing highly functionalized tetrahydroquinoline cores is through inverse-electron-demand aza-Diels–Alder reactions. nih.govacs.org This strategy involves the in-situ generation of an aza-ortho-quinone methide precursor, which then undergoes a chemoselective annulation with a suitable dienophile, such as a bifunctional acyclic olefin. nih.govacs.org This approach provides diastereoselective access to complex tetrahydroquinoline derivatives containing multiple functional groups and stereocenters under mild reaction conditions. nih.gov
N-Alkylation and N-Functionalization Pathways
The nitrogen atom of the tetrahydroquinoline ring is a key site for reactivity, allowing for the introduction of various substituents that can modulate the compound's properties.
Direct N-Alkylation and Amine Exchange Reactions
While this compound is already an N-substituted tertiary amine, further functionalization at the nitrogen is conceptually possible, and related systems demonstrate this reactivity. For instance, the N-alkylation of related quinoline scaffolds, such as N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, has been studied. beilstein-journals.orgnih.gov In this case, the N-ethylation reaction proceeds via an aliphatic nucleophilic substitution, where the quinoline nitrogen acts as a nucleophile attacking an alkyl halide like bromoethane (B45996) in the presence of a base such as potassium carbonate. beilstein-journals.org This demonstrates the feasibility of direct N-alkylation on an N-benzyl quinoline-type structure. beilstein-journals.orgnih.gov
The synthesis of various N-alkyl tetrahydroquinolines can also be achieved through one-pot tandem reactions starting from quinolines. acs.org A notable example is the boronic acid-catalyzed reduction of a quinoline to a tetrahydroquinoline using a Hantzsch ester, followed by a reductive alkylation with an aldehyde in the same pot. acs.org This process allows for the direct synthesis of N-alkyl tetrahydroquinolines, including N-benzyl derivatives, from readily available starting materials. acs.org While this is a synthetic route to the target scaffold rather than a reaction of it, it highlights the chemical pathways available for N-functionalization.
Influence of Protecting Groups on Reactivity
The N-benzyl group in this compound is not merely a substituent but can also be considered a protecting group that profoundly influences the molecule's reactivity and conformation. The presence of a bulky group on the nitrogen, such as a benzyl (B1604629) or methyl group, has a significant steric effect that dictates the preferred conformation of the molecule. researchgate.net
¹H NMR and NOESY experiments, coupled with theoretical studies, have shown that while secondary tetrahydroisoquinolines (which are structurally related) prefer an extended conformation, their N-alkylated derivatives, analogous to this compound, favor a semi-folded conformation. researchgate.net In this conformation, the N-benzyl group is oriented in a way that can shield certain protons on the tetrahydroquinoline ring system, a phenomenon observable in NMR spectroscopy where the H-8 proton resonance is shifted upfield. researchgate.net This conformational preference can impact the accessibility of different sites on the molecule to reagents, thereby influencing the regioselectivity of subsequent reactions.
Furthermore, the benzyl group can be cleaved under specific conditions, such as catalytic hydrogenation, unmasking the secondary amine. This allows the benzyl group to function as a protecting group, enabling reactions on other parts of the molecule before being removed to allow for further N-functionalization.
C-H Functionalization and Regioselective Modifications
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. mdpi.com For the quinoline core, transition metal-catalyzed C-H activation offers a route to introduce a variety of substituents at specific positions. mdpi.com
The regioselectivity of these reactions is often controlled by the coordination of the metal catalyst to the nitrogen atom of the heterocycle. In the case of quinoline and its derivatives, C-H functionalization is frequently directed to the C2 and C8 positions. The C2 position is electronically activated, while the C8 position is favored due to the formation of a stable five-membered metallacycle intermediate through chelation assistance from the quinoline nitrogen. mdpi.com
While much of the research has focused on quinoline or quinoline N-oxides, the principles are applicable to the this compound system. The tertiary amine nitrogen can still act as a directing group. It is expected that C-H activation would preferentially occur at the C8 position of the benzene (B151609) ring of the tetrahydroquinoline core. This would allow for the regioselective introduction of aryl, alkyl, and other functional groups, providing a direct pathway to novel and complex derivatives. mdpi.com
β-Benzylation and Related Alkylations
The introduction of a benzyl group at the 3-position (β-position relative to the nitrogen) of the 1,2,3,4-tetrahydroquinoline ring is a significant transformation. Research has shown that various substituted quinolines can undergo β-benzylation. For instance, when 6-methylquinoline, 8-methylquinoline, and 8-phenylquinoline (B8574275) are heated with benzyl alcoholic potassium hydroxide, they yield the corresponding 3-benzyl-1,2,3,4-tetrahydroquinolines, alongside other products like 1,2,3,4-tetrahydroquinolines. lookchem.com
This reaction demonstrates a method for direct C-H benzylation on the pyridine (B92270) ring portion of the quinoline system, which is subsequently reduced to the tetrahydroquinoline. lookchem.com The scope of this reaction has been tested with various benzene-ring-substituted quinolines to explore the viability of β-benzylation. lookchem.com In the case of 6-phenylquinoline, only the benzylated products were isolated, while with 6-methoxyquinoline, the primary reaction observed was hydrolysis, though small amounts of 3-benzyl-6-methoxyquinoline were also obtained. lookchem.com
C8-Selective Functionalization (e.g., Alkenylation, Arylation)
Directing group-assisted C-H functionalization has emerged as a powerful tool for regioselective modification of the 1,2,3,4-tetrahydroquinoline core, particularly at the C8 position.
C8-Alkenylation: Rhodium catalysis has been effectively employed for the C8-selective alkenylation of 1,2,3,4-tetrahydroquinolines. One approach utilizes a Rh(I) catalyst, [Rh(CO)2(acac)], with Piv2O as an acid activator under microwave conditions to react tetrahydroquinolines with alkenyl carboxylic acids. researchgate.net This method facilitates a decarbonylative C-H alkenylation. Another successful strategy involves a cationic Rh(III) catalyst combined with copper acetate, using oxygen as the terminal oxidant. researchgate.net This system allows for the stereoselective C8-alkenylation with styrenes and can also achieve C8-alkylation with allylic alcohols. researchgate.net The choice of a directing group on the nitrogen atom, such as the N-(2-pyrimidyl) group, is crucial for the catalytic activity and regioselectivity of these transformations. researchgate.net
C8-Arylation: Similar catalytic systems have been adapted for C8-arylation. The Rh(I)-catalyzed decarbonylative approach can be used with aryl carboxylic acids to yield C8-arylated 1,2,3,4-tetrahydroquinolines. researchgate.net Palladium catalysis has also been developed for the C8-selective C–H arylation of quinoline N-oxides with aryl iodides, which provides insights into the electronic and steric factors influencing site selectivity. acs.org Furthermore, iridium catalysts have shown exclusive regioselectivity for the C8-arylation of related isoquinolone systems, guided by the coordination of a carbonyl group. organic-chemistry.org
| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Alkenylation | [Rh(CO)2(acac)] / Piv2O | Alkenyl Carboxylic Acids | Microwave-assisted; decarbonylative C-H activation. | researchgate.net |
| Alkenylation | Rh(III) / Copper Acetate / O2 | Styrenes | Chelation-assisted; stereoselective; N-directing group is critical. | researchgate.net |
| Alkylation | Rh(III) / Copper Acetate / O2 | Allylic Alcohols | Involves reversible C-H bond activation and migratory insertion. | researchgate.net |
| Arylation | [Rh(CO)2(acac)] / Piv2O | Aryl Carboxylic Acids | Microwave-assisted; decarbonylative C-H activation. | researchgate.net |
| Arylation | Palladium Acetate | Aryl Iodides | Performed on quinoline N-oxides; proceeds via cyclopalladation. | acs.org |
Advanced Mechanistic Investigations
Catalytic Cycle Elucidation
Mechanistic studies have been crucial in understanding and optimizing the C8-functionalization reactions of tetrahydroquinolines.
For the Rh(I)-catalyzed C8-alkenylation, a detailed catalytic cycle has been proposed. The process is believed to begin with the rate-limiting oxidative addition of an anhydride (B1165640) (formed from the carboxylic acid and activator) to the Rh(I) center. This is followed by a C8-selective C-H activation step, which forms a six-membered rhodacycle intermediate. Subsequently, decarbonylation occurs, releasing carbon monoxide, and the cycle is completed by reductive elimination to yield the C8-alkenylated product. researchgate.net
In the case of the palladium-catalyzed C8-arylation of quinoline N-oxides, experimental and computational studies provide strong evidence for a cyclopalladation pathway. acs.org Mechanistic experiments, including hydrogen/deuterium (B1214612) (H/D) exchange studies, support a reversible C-H activation at the C8 position. acs.org This chelate-directed C-H activation mechanism is distinct from the electrophilic palladation pathway often observed at other positions like C4 in related heterocycles. organic-chemistry.org The catalytic pathway for Rh(III)-catalyzed reactions has also been elucidated through mechanistic experiments, confirming the role of chelation assistance. researchgate.net
Reaction Intermediates and Transition State Analysis
The identification of reaction intermediates is key to understanding reaction mechanisms. In the Rh(I)-catalyzed C8-functionalization, the six-membered rhodacycle formed after C-H activation is a critical intermediate. researchgate.net The stability and reactivity of this metallacycle dictate the course of the reaction.
For the palladium-catalyzed C8-arylation, H/D exchange experiments have provided valuable insights. When the reaction is carried out in deuterated solvents, deuterium incorporation is observed at the C8 position of the recovered starting material, indicating that the initial C-H activation step is reversible. acs.org This supports the existence of a cyclometalated palladium intermediate. Density Functional Theory (DFT) computational studies have further corroborated this pathway, helping to analyze the key parameters and transition states that influence the reaction's site selectivity. acs.org
Studies on Amine Group Migration and Cycloaddition Mechanisms
While specific studies on amine group migration within the this compound framework are not extensively detailed, the broader class of tetrahydroquinolines and their isomers are known to participate in cycloaddition reactions. These reactions are powerful methods for constructing complex polycyclic systems.
One proposed mechanism for the synthesis of the tetrahydroquinoline core itself involves an aza-Diels-Alder reaction. In this process, a 2-azadiene, generated in situ from a cyclic enol ether and an aniline (B41778) derivative, reacts with another equivalent of the enol ether in a [4+2] cycloaddition to form the fused pyranoquinoline system. researchgate.net
Although they are structural isomers, studies on 1,2,3,4-tetrahydroisoquinolines also provide insight into the potential for cycloaddition reactivity. For example, enantioselective [3+2] 1,3-dipolar cycloadditions have been developed using C,N-cyclic azomethine imines to produce complex dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core. nih.gov The proposed mechanism involves the formation of a dienamine intermediate from the catalyst and one of the reactants, which then undergoes the cycloaddition. nih.gov Additionally, intramolecular Diels-Alder reactions and 1,3-dipolar cycloadditions have been investigated using substituted tetrahydroisoquinoline substrates to create novel polycyclic structures. bath.ac.uk
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Benzyl-1,2,3,4-tetrahydroquinoline, distinct signals corresponding to the aromatic protons of both the quinoline (B57606) and benzyl (B1604629) moieties, as well as the aliphatic protons of the heterocyclic ring, are observed.
The aromatic region typically displays complex multiplets for the protons on the fused benzene (B151609) ring of the tetrahydroquinoline core and the benzyl group's phenyl ring. The aliphatic region shows signals for the methylene (B1212753) (-CH2-) groups at positions 2, 3, and 4, and the methine (-CH-) proton at position 1. The chemical shifts and coupling constants of these protons are indicative of their specific electronic environments and their spatial relationships with neighboring protons. For instance, a synthesis of this compound confirmed its structure using ¹H NMR, with the resulting data aligning with previously reported literature values. whiterose.ac.ukrsc.org
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.38-7.17 | m (multiplet) | 5H | Aromatic protons (Benzyl group) |
| 6.99-6.52 | m (multiplet) | 4H | Aromatic protons (Tetrahydroquinoline ring) |
| 4.42 | dd (doublet of doublets) | 1H | H-1 (methine) |
| 4.01 | s (singlet) | 1H | N-H (amine) |
| 2.91-2.72 | m (multiplet) | 2H | H-4 (methylene) |
| 2.15-1.92 | m (multiplet) | 2H | H-3 (methylene) |
Note: Data is based on representative spectra and may vary slightly depending on the solvent and instrument frequency. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum shows signals for the aromatic carbons in the downfield region and the aliphatic carbons (C-1, C-2, C-3, C-4) in the upfield region. The chemical shifts are sensitive to the local electronic environment, distinguishing between carbons in the benzyl group and the tetrahydroquinoline system. rsc.org
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 144.9 | Aromatic C (Quaternary) |
| 144.8 | Aromatic C (Quaternary) |
| 129.4 | Aromatic CH |
| 128.7 | Aromatic CH |
| 127.6 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.7 | Aromatic CH |
| 121.0 | Aromatic C (Quaternary) |
| 117.3 | Aromatic CH |
| 114.1 | Aromatic CH |
| 56.4 | C-1 (methine) |
| 31.1 | C-2 (methylene) |
| 26.5 | C-4 (methylene) |
Note: Data is based on representative spectra and may vary slightly depending on the solvent and instrument frequency. Assignment of specific aromatic carbons requires 2D NMR techniques. rsc.org
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and elucidating complex structural details. magritek.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H-1 proton and the H-2 protons, and sequentially between the protons on C-2, C-3, and C-4, confirming the connectivity within the saturated heterocyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. It would be used to establish the relative orientation of the benzyl group with respect to the tetrahydroquinoline ring system by observing through-space interactions between their respective protons.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would show a cross-peak connecting the signal for the H-1 proton to the signal for the C-1 carbon, the H-2 protons to the C-2 carbon, and so on, allowing for the direct assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, correlations would be seen from the H-1 proton to aromatic carbons in both the quinoline and benzyl rings, confirming the connection point of the benzyl group.
Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C. This is particularly relevant for characterizing derivatives of this compound. For example, if a phosphine-containing ligand were attached to the molecule for use in catalysis, Phosphorus-31 (³¹P) NMR would be an indispensable tool.
The ³¹P NMR spectrum provides a direct probe of the phosphorus atom's chemical environment. A single signal would be observed for the phosphine (B1218219) derivative. The chemical shift (δ) of this signal is highly sensitive to the electronic and steric properties of the substituents on the phosphorus atom. Furthermore, if the phosphine derivative is used to form a metal complex, a significant downfield shift of the phosphorus signal upon coordination to the metal center would be observed in the ³¹P{¹H} NMR spectrum, confirming the formation of the complex. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₇N. HRMS is used to experimentally verify the monoisotopic mass calculated from this formula. lookchem.com The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the compound's identity. acs.orgscispace.com
Table 3: Molecular Weight Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N |
| Average Molecular Weight | 223.31 g/mol |
| Monoisotopic Mass (Calculated) | 223.1361 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of this compound. This method is instrumental in verifying the molecular weight of the compound and providing insights into its fragmentation patterns, which are crucial for structural elucidation. In research settings, GC-MS is routinely utilized to analyze the product following synthesis. For instance, after chemical reactions designed to produce this compound, GC-MS analysis is performed on the resulting material to confirm the presence and purity of the target molecule. acs.org The mass spectrum generated provides the molecular ion peak corresponding to the compound's molecular weight, confirming that the desired product has been formed. Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in the definitive identification of this compound and distinguishing it from potential isomers or byproducts.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of the neat compound has identified several key peaks. rsc.org These spectral features provide clear evidence for the presence of the aromatic rings and the saturated heterocyclic amine structure within the molecule. While specific Raman spectroscopy data for this compound is not extensively detailed in the reviewed literature, it serves as a complementary vibrational spectroscopy technique to IR, particularly for analyzing symmetric vibrations and non-polar bonds.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Description |
|---|---|
| 3022 | Aromatic C-H stretch |
| 2924 | Aliphatic C-H stretch |
| 2839 | Aliphatic C-H stretch |
| 1504 | Aromatic C=C stretch |
| 1494 | Aromatic C=C stretch |
| 1344 | C-N stretch |
| 986 | Out-of-plane C-H bending |
Data sourced from The Royal Society of Chemistry. rsc.org
Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools in the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of synthesized this compound. rsc.org The technique separates components of a mixture based on their differential interactions with a stationary and a mobile phase. In a typical application, a solution of the crude product is injected into an HPLC system equipped with a suitable column, such as a C18 column. rsc.org The resulting chromatogram displays peaks corresponding to the different components, with the area of the peak for this compound being proportional to its concentration, thus allowing for a quantitative assessment of purity.
Thin-Layer Chromatography (TLC): TLC is a versatile and rapid method used to monitor the progress of reactions that synthesize this compound and to guide its purification via column chromatography. lookchem.comrsc.orggoogle.comwhiterose.ac.uk A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of the components on the plate allows researchers to visualize the consumption of reactants and the formation of the product. google.com By comparing the retention factor (Rf) of the product spot to that of a known standard, the presence of this compound can be inferred. This technique is crucial for determining the optimal time to terminate a reaction and for selecting the appropriate solvent system for subsequent purification by flash column chromatography. rsc.orgacs.org
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Energy Landscape Mapping
Computational methods are crucial for understanding the three-dimensional structure and flexibility of molecules like 1-Benzyl-1,2,3,4-tetrahydroquinoline, which directly influences its interaction with biological targets.
Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies
Table 1: Relative Gibbs Free Energies and Populational Distribution of this compound Conformers
| Conformation | ΔG (kcal/mol) | Population |
|---|---|---|
| 1 | 0.00 | 19.92% |
| 2 | 0.44 | 9.52% |
| 3 | 0.09 | 17.23% |
| 4 | 0.28 | 12.44% |
| 5 | 0.30 | 11.94% |
| 6 | 0.45 | 9.26% |
| 7 | 0.64 | 6.76% |
| 8 | (Data not specified) | (Data not specified) |
Data sourced from a study on iridium-catalyzed asymmetric allylic substitution reactions. Note: Data for conformations 8-16 were not specified in the provided source material. amazonaws.com
Rotational Barrier Determinations
Detailed computational studies focused specifically on the determination of rotational energy barriers, such as the barrier to rotation around the bond connecting the benzyl (B1604629) group to the tetrahydroquinoline core, are not extensively available in the public research literature for this specific molecule.
Quantum Chemical Calculations and Spectroscopic Prediction
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)
While experimental ¹H and ¹³C NMR data for this compound have been published, dedicated studies involving quantum chemical calculations to predict these NMR chemical shifts and compare them with experimental values for structural verification were not identified in the reviewed scientific literature. whiterose.ac.ukrsc.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Derivatives
Significant computational work has been performed on derivatives of the tetrahydroquinoline scaffold to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models are instrumental in understanding the relationship between the molecular structure of a series of compounds and their biological activity, thereby guiding the design of new, more potent molecules.
QSAR Models for LSD1 Inhibition
In one study, 3D-QSAR models were developed for a series of 40 tetrahydroquinoline derivatives that act as inhibitors of Lysine-specific demethylase 1 (LSD1), a target for anticancer drugs. mdpi.comnih.gov Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build statistically robust and predictive models. mdpi.com
The CoMFA model highlighted that steric fields were of primary importance, contributing 60.1% to the model, with electrostatic fields contributing 39.9%. nih.gov The CoMSIA model, which included steric, hydrophobic, H-bond donor, and H-bond acceptor fields, also demonstrated good predictive ability. nih.gov These models and their corresponding contour maps provide a visual guide for designing new derivatives with enhanced inhibitory activity. mdpi.com
Table 2: Statistical Results of 3D-QSAR Models for Tetrahydroquinoline-Based LSD1 Inhibitors
| Model | Parameter | Value |
|---|---|---|
| CoMFA | q² (Cross-validated correlation coefficient) | 0.778 |
| R²pred (External predictive ability) | 0.709 | |
| ONC (Optimum Number of Components) | 6 | |
| r² (Non-cross-validated correlation coefficient) | 0.976 | |
| F-value | 114.713 | |
| CoMSIA | q² (Cross-validated correlation coefficient) | 0.764 |
| R²pred (External predictive ability) | 0.713 | |
| ONC (Optimum Number of Components) | 7 | |
| r² (Non-cross-validated correlation coefficient) | 0.965 | |
| F-value | 86.831 |
Data from a study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.comnih.gov
QSAR Models for Antimalarial Activity
In another research effort, CoMFA and CoMSIA were applied to a dataset of tetrahydroquinoline analogues to explore their potential as antimalarial agents by inhibiting the Plasmodium falciparum protein farnesyltransferase (Pf-PFT). nih.govbohrium.com The study successfully generated a CoMFA model with good statistical significance and predictive power. bohrium.comresearchgate.net
The analysis revealed that steric and electrostatic fields contributed almost equally to the antimalarial activity. bohrium.com The resulting contour maps suggested that for high activity, molecules should possess sterically large, electropositive groups complemented by an electronegative tail. nih.govresearchgate.net This work provides a framework for the rational design of new tetrahydroquinoline-based antimalarial compounds. bohrium.com
Table 3: Statistical Results of 3D-QSAR Models for Tetrahydroquinoline-Based Antimalarial Agents
| Model | Parameter | Value |
|---|---|---|
| CoMFA | r²ncv (Non-cross-validated correlation coefficient) | 0.909 |
| r²cv (Cross-validated correlation coefficient) | 0.617 | |
| r²pred (External set predictive ability) | 0.748 |
Data from a study on tetrahydroquinolines as potential antimalarial agents. nih.govbohrium.comresearchgate.net
Correlation of Structural Descriptors with Biological Activity
The biological activity of this compound and its derivatives is intricately linked to their structural and electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections by correlating molecular descriptors with observed biological activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
For the tetrahydroquinoline scaffold, electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A higher EHOMO value suggests a greater tendency to donate electrons, which can be important for interactions with biological targets. Conversely, a lower ELUMO value indicates a better ability to accept electrons. For instance, in a study on tetrahydroquinoline derivatives as potential anticancer agents, it was noted that compounds with higher EHOMO values were expected to interact more effectively with their target. unesp.br
Steric descriptors, including molecular weight, volume, and surface area, also play a significant role. The size and shape of the 1-benzyl substituent, for example, can influence how the molecule fits into the binding pocket of a protein. The presence and position of substituents on both the benzyl and tetrahydroquinoline rings are critical for modulating biological activity. Halogen substitutions on the benzylic ring of 1-benzyl-tetrahydroisoquinolines, a closely related class of compounds, have been shown to be a key factor in modulating their affinity for dopamine (B1211576) receptors. researchgate.net
Hydrophobicity, often quantified by the logarithm of the partition coefficient (log P), is another critical descriptor. It governs the compound's ability to cross cell membranes and reach its target. QSAR models for tetrahydroquinoline derivatives have shown that descriptors like log P can have a negative correlation with inhibitory actions, suggesting that a decrease in lipophilicity can, in some cases, improve the inhibitory concentration. unesp.br
The development of 2D and 3D-QSAR models allows for the visualization of these relationships. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic characteristics are favorable or unfavorable for biological activity. Such models have been successfully applied to tetrahydroquinoline derivatives to guide the design of new, more potent compounds. ijnc.ir
Table 1: Key Structural Descriptors and Their Influence on Biological Activity
| Descriptor Type | Specific Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | EHOMO | Higher values can indicate a greater tendency for electron donation, potentially enhancing interaction with biological targets. unesp.br |
| Electronic | ELUMO | Lower values suggest a better ability to accept electrons, which can be crucial for certain binding mechanisms. unesp.br |
| Steric | Substituent Position | The position of functional groups on the aromatic rings significantly impacts binding affinity and selectivity. researchgate.net |
| Hydrophobic | Log P | Influences membrane permeability and solubility; can have both positive and negative correlations with activity depending on the target. unesp.br |
Molecular Docking and Dynamics Simulations for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in predicting the binding affinity and understanding the molecular interactions that stabilize the ligand-protein complex. For this compound and its analogs, docking studies have been employed to investigate their interactions with various biological targets.
One notable study identified tubulin beta as a binding partner for 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound. nih.gov Such studies typically involve preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different binding poses. The binding affinity is often expressed as a binding energy, with lower values indicating a more favorable interaction. For example, in a study of novel quinazolin-2,4-diones, docking simulations revealed binding energies ranging from -7.9 to -9.6 kcal/mol against the main protease of SARS-CoV-2. ekb.eg Similarly, docking of tetrahydroquinoline derivatives against human lung cancer cell line targets showed binding affinities as low as -10.1 kcal/mol. unesp.br
The interactions predicted by docking studies often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the benzyl group of this compound can engage in hydrophobic and pi-pi interactions with aromatic residues in the binding pocket of a protein. The nitrogen atom in the tetrahydroquinoline ring can act as a hydrogen bond acceptor.
Docking studies on 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols, which share the core structure, have been used to probe their binding to beta-adrenoceptor subtypes. nih.gov These studies help in rationalizing the observed biological activities and guide the design of new derivatives with improved affinity and selectivity.
Table 2: Examples of Predicted Binding Affinities for Tetrahydroquinoline Derivatives
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Tetrahydroquinoline derivatives | Human Lung Cancer Cell Line Target (4LRM) | -4.6 to -10.1 | unesp.br |
| Quinazolin-2,4-diones | SARS-CoV-2 Main Protease (Mpro) | -7.9 to -9.6 | ekb.eg |
| DTBBQ | Topoisomerase II | -3.91 | researchgate.net |
| DTBBQ | Dihydrofolate reductase | -5.82 | researchgate.net |
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. These simulations can reveal the stability of the ligand-protein complex and any conformational changes that occur upon binding. While specific MD simulation studies on this compound are not extensively documented in the provided search results, the methodology has been widely applied to similar compounds, offering insights into what such a study would entail.
An MD simulation would typically start with the docked pose of this compound in the active site of a protein. The system is then solvated in a water box with appropriate ions, and the simulation is run for a specific period, often on the nanosecond to microsecond timescale. uzh.ch The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation. nih.gov
MD simulations can also elucidate conformational changes in both the ligand and the protein upon binding. For instance, the tetrahydroquinoline ring can adopt different conformations, and the orientation of the benzyl group can fluctuate. researchgate.net These conformational dynamics can be crucial for the biological activity of the compound. A study on the interaction of a kinesin head with tubulin using all-atom MD simulations showed that strong interactions could induce rapid and large conformational changes in tubulin. mdpi.com Similarly, MD simulations have been used to study the conformational changes in the ligand-binding pocket of tankyrase 2 upon ligand binding. nih.gov
Calculating the binding free energy is a crucial step in computational drug design, as it provides a more accurate estimation of the ligand's affinity for its target compared to docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.gov
These methods calculate the binding free energy by combining the molecular mechanics energy of the ligand-protein complex in the gas phase with the free energy of solvation. The calculation is typically performed on a series of snapshots taken from an MD simulation trajectory. frontiersin.org The binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.
While specific MM/PBSA or MM/GBSA studies for this compound were not identified in the search results, this methodology is frequently applied to quinoline (B57606) and tetrahydroquinoline derivatives. For example, MM/GBSA analysis of potential PfHT1 inhibitors yielded high negative binding free energies, indicating strong binding affinity. plos.org The application of these methods to this compound would provide a more rigorous prediction of its binding affinity to various protein targets and help in the rational design of more potent analogs.
Table 3: Components of Binding Free Energy Calculation using MM/PBSA or MM/GBSA
| Energy Component | Description |
|---|---|
| ΔEMM | Molecular mechanics energy in the gas phase (includes van der Waals and electrostatic interactions). |
| ΔGsolv | Solvation free energy (composed of polar and nonpolar contributions). |
| -TΔS | Conformational entropy change upon binding. |
| ΔGbind | Total binding free energy (ΔEMM + ΔGsolv - TΔS). |
Biological Relevance and Molecular Interaction Mechanisms of Tetrahydroquinoline Scaffolds
Enzyme and Receptor Binding Studies
Research into the direct interactions of 1-Benzyl-1,2,3,4-tetrahydroquinoline with specific protein kinases and their ATP binding sites is not extensively detailed in the available scientific literature. While kinase inhibitors are a major class of therapeutics that often target the ATP-binding pocket, specific studies demonstrating this compound's activity in this regard are not prominent. However, related research has identified that the compound binds to tubulin beta. nih.gov Tubulin beta is a known substrate of parkin, a ubiquitin E3 ligase, which is distinct from the kinase family. nih.gov This interaction suggests a potential role in pathways related to protein degradation and cytoskeletal dynamics rather than direct kinase modulation. nih.gov
There is no direct evidence in the reviewed literature to suggest that this compound acts as an inhibitor of histone demethylases such as Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). mdpi.comnih.gov While certain inhibitors of monoamine oxidases (MAOs), which are structurally related to LSD1, have been shown to inhibit LSD1, a specific inhibitory action by this compound has not been documented in the examined sources. nih.gov
The direct inhibitory effect of this compound on acetylcholinesterase (AChE) is not well-established. However, studies on derivatives of the core structure have explored this potential. For instance, certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been investigated as dual-target inhibitors of both AChE and the serotonin (B10506) transporter. nih.gov One study noted that a derivative containing the 1,2,3,4-tetrahydroisoquinoline moiety exhibited π-π interactions with the Trp286 residue at the active site of AChE. nih.gov
Regarding neuroprotection, this compound exhibits concentration-dependent effects. At low concentrations (50 μM), it has demonstrated neuroprotective activity in primary hippocampal cultures against glutamate-induced apoptosis. nih.gov Conversely, at higher concentrations (500 μM), it can be neurotoxic and intensify apoptotic markers, suggesting a complex role in neuronal survival. nih.gov
This compound and its analogs have been shown to modulate several key receptor signaling pathways.
Adrenergic Receptors : Synthetic analogs, specifically 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols, have been identified as potent, non-selective full agonists for β1, β2, and β3-adrenoceptors (β-AR). nih.govresearchgate.net These compounds demonstrated binding affinity and functional activity equal to or greater than the known β-AR agonist Trimetoquinol. nih.govresearchgate.net
Dopaminergic Receptors : The compound's influence on locomotor activity, which is increased following systemic administration, can be attenuated by pretreatment with both D1 (SCH23390) and D2 (raclopride) dopaminergic receptor antagonists. nih.gov This suggests that the behavioral effects of this compound are mediated through the activation of these dopamine (B1211576) receptor signaling pathways. nih.gov Pharmacological studies have also characterized various 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. acs.org
| Receptor Target | Compound Type | Observed Effect | Reference |
| β1, β2, β3-Adrenoceptors | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol analogs | Full Agonist | nih.gov, researchgate.net |
| Dopamine D1/D2 Receptors | This compound | Indirect activation; effects blocked by antagonists | nih.gov |
Modulatory Effects on Biochemical Pathways
This compound, an endogenous neurotoxin, significantly influences the metabolic pathways of crucial neurotransmitters, particularly dopamine. nih.govspringermedicine.com
Dopamine Metabolism: The compound exerts complex and sometimes contradictory effects on the dopaminergic system, which appear to be dependent on the administration regimen. nih.gov
Enzyme Activity : It has been shown to strongly affect dopamine metabolism by potentiating MAO-dependent dopamine oxidation while inhibiting the COMT-dependent O-methylation pathway. nih.gov
Dopamine Levels (Acute vs. Chronic Administration) : A single administration has been found to increase the extracellular concentration of dopamine in the rat striatum in a dose-dependent manner. nih.govnih.gov This effect is thought to occur through the activation of nigrostriatal neurons via the dopamine transporter (DAT). nih.gov In contrast, multiple (chronic) administrations significantly enhance basal dopamine levels but can partially diminish the dopamine-releasing effects of L-DOPA. nih.gov
Neurotransmitter Uptake : The compound can be taken up by neurons through the dopamine transporter and has been shown to inhibit dopamine uptake in cells expressing DAT. nih.govhmdb.ca
The table below summarizes the differential effects of this compound on striatal dopamine release in rats.
| Administration Type | Effect on Basal Dopamine | Effect on L-DOPA Induced Dopamine Release | Reference |
| Single Dose | No significant change reported | Intensified the elevation of dopamine release (~1,300%) | nih.gov |
| Multiple Doses | Significantly enhanced basal levels | Partially diminished the effects of L-DOPA (~200%) | nih.gov |
Serotonin Metabolism: The influence of this compound on serotonin metabolism has also been investigated, particularly in the context of L-DOPA administration. nih.gov Ex vivo neurochemical studies have indicated that both acute and chronic injections of the compound strongly inhibit the L-DOPA-induced increases in the concentration of dopamine and its metabolites in dopaminergic structures, while its effects on serotonin pathways are also an area of active research. nih.gov
Influence on Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) Dependent Pathways
There is no available scientific data detailing the influence of this compound on the activities of Monoamine Oxidase (MAO) or Catechol-O-methyltransferase (COMT). Consequently, its impact on the metabolic pathways dependent on these crucial enzymes, which are vital for the degradation of neurotransmitters, remains unknown.
Mechanisms of Apoptosis Modulation (e.g., Caspase-3, Mitochondrial Membrane Potential)
Research investigating the mechanisms by which this compound might modulate apoptosis is not present in the available literature. There are no studies examining its effect on key apoptotic markers such as the activation of Caspase-3 or changes in the mitochondrial membrane potential.
Mechanistic Insights into Cellular Interactions
Detailed mechanistic studies into how this compound interacts at a cellular level are not available.
DNA Intercalation Potential
There are no published studies investigating the potential of this compound to intercalate with DNA.
Protein Binding Studies
While derivatives of this compound are used in the synthesis of fluorescent dyes for which protein binding is a relevant application, specific studies detailing the protein binding profile of the parent compound itself are not available.
In Vitro Cytotoxicity and Selectivity Studies
While some research has explored the cytotoxicity of various other tetrahydroquinoline derivatives, specific in vitro cytotoxicity and selectivity data for this compound against cell lines are not documented in the accessible scientific literature.
Uptake Mechanisms by Cellular Transporters (e.g., Dopamine Transporter)
Information regarding the uptake of this compound by cellular transporters, such as the dopamine transporter, has not been identified in published research.
It is important to note that a significant body of research exists for a closely related isomer, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline . This compound has been extensively studied in the context of neurodegenerative diseases and has documented effects on many of the pathways mentioned above. However, due to the structural differences between these two molecules, the findings for the isoquinoline (B145761) isomer cannot be scientifically attributed to the quinoline (B57606) compound.
Advanced Applications in Organic Synthesis
Building Block for Complex Heterocycles
The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the benzyl (B1604629) group at the 1-position introduces specific steric and electronic properties that can be exploited in synthetic strategies. Domino reactions, which involve multiple bond-forming events in a single operation, are a powerful tool for elaborating the tetrahydroquinoline skeleton. researchgate.net
Synthetic transformations can be targeted at several positions of the 1-benzyl-1,2,3,4-tetrahydroquinoline molecule:
The Nitrogen Atom (N-1): The secondary amine is a key reaction site for N-alkylation, N-acylation, or N-arylation, allowing for the introduction of diverse functional groups.
The Aromatic Ring: The benzene (B151609) ring of the quinoline (B57606) system can undergo electrophilic aromatic substitution, enabling the synthesis of derivatives with varied substitution patterns.
The Methylene (B1212753) Groups: The carbons at positions 2, 3, and 4 can potentially be functionalized, although this is often more challenging.
By leveraging these reactive sites, this compound can serve as a starting material for creating polycyclic structures, including those with potential applications in materials science and medicinal chemistry. For instance, acid-catalyzed ring closures and metal-promoted processes are common strategies for building fused-ring systems from tetrahydroquinoline precursors. researchgate.net
| Reaction Type | Target Site | Potential Outcome |
|---|---|---|
| N-Alkylation / N-Acylation | Nitrogen Atom (N-1) | Introduction of new functional groups |
| Electrophilic Aromatic Substitution | Quinoline Aromatic Ring | Synthesis of substituted derivatives |
| Dehydrogenation | Tetrahydroquinoline Ring | Formation of the corresponding quinoline |
| Cyclization Reactions | Multiple sites | Formation of fused heterocyclic systems |
Scaffold for Novel Compound Libraries and Drug Discovery Initiatives
The 1,2,3,4-tetrahydroquinoline nucleus is recognized as an important structural motif in medicinal chemistry, found in numerous pharmacologically relevant agents. rsc.org However, specific research and large-scale drug discovery initiatives focusing on the 1-benzyl substituted variant are not widely documented in publicly available literature.
In contrast, the isomeric scaffold, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, has been the subject of extensive investigation. Derivatives of this isoquinoline (B145761) isomer have been designed and synthesized as novel multidrug resistance (MDR) modulators in cancer therapy. researchgate.net These compounds have been shown to reverse cancerous MDR by affecting P-glycoprotein (P-gp) mediated drug efflux. researchgate.net The tetrahydroisoquinoline core is a prominent feature in a wide array of natural and synthetic compounds with diverse biological activities. prepchem.com
While the this compound scaffold holds theoretical potential for the generation of compound libraries for screening, there is limited specific data to detail its extensive use in this capacity compared to its more studied isomer.
Role in Natural Product Synthesis Analogs and Alkaloid Research
The role of this compound in the synthesis of natural product analogs and in alkaloid research appears to be minimal, based on available scientific literature. This stands in stark contrast to its structural isomer, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, which forms the core backbone of a vast and significant class of natural products known as benzylisoquinoline alkaloids. rsc.orgoup.com
Benzylisoquinoline alkaloids are widely distributed in the plant kingdom and exhibit a remarkable range of biological activities. rsc.org This class includes well-known compounds such as morphine, codeine, and papaverine. The biosynthesis of these complex molecules proceeds through the 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate, (S)-norcoclaurine. oup.com Consequently, the synthesis of analogs of these natural products is a major focus of alkaloid research, and this work is heavily centered on the tetrahydroisoquinoline skeleton.
There is no corresponding body of research indicating that the this compound structure is a recurring or significant motif in known natural products or a primary focus of alkaloid-related synthetic research.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline |
| (S)-Norcoclaurine |
| Morphine |
| Codeine |
| Papaverine |
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-1,2,3,4-tetrahydroquinoline?
A common method involves reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline was synthesized by reacting 1,2,3,4-tetrahydroquinoline with 1-methylpiperidin-4-one using NaBH(OAc)₃, followed by purification via column chromatography . Alternative routes include Friedel-Crafts alkylation or cyclization of benzyl-substituted precursors, depending on the target substituents.
Q. How to safely handle and store this compound in laboratory settings?
Safety protocols include using personal protective equipment (gloves, goggles) and working in a fume hood. Storage should be in tightly sealed containers away from oxidizing agents and moisture. ACETO Corporation recommends avoiding contact with food/water and provides emergency guidelines (e.g., ChemTrec: 1-800-424-9300) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- ¹H NMR : Used to confirm hydrogen environments, such as benzyl protons (δ 3.5–4.5 ppm) and aromatic resonances.
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₇N: m/z 223.31) .
- X-ray crystallography : Resolves bond angles (e.g., C–C–N angles ~119–121°) and confirms stereochemistry .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields when using different catalytic systems?
Discrepancies may arise from competing pathways (e.g., over-reduction or side reactions). Systematic screening of catalysts (e.g., ZnCl₂ vs. Lewis acids) under inert atmospheres can identify optimal conditions. For example, ZnCl₂ was critical in forming cyclopropane-fused tetrahydroquinoline derivatives via [3+2] cycloadditions . Kinetic studies (monitored by TLC or HPLC) and stoichiometric adjustments (e.g., excess benzylating agents) improve reproducibility .
Q. What strategies optimize enantioselectivity in the synthesis of chiral derivatives?
Chiral auxiliaries or asymmetric catalysis are effective. For instance, (1S)-1-phenyl derivatives were synthesized using enantiopure starting materials, as confirmed by optical rotation and chiral HPLC . Transition metal catalysts (e.g., Ru-based systems) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization or alkylation steps .
Q. How to analyze crystallographic data to confirm molecular geometry?
X-ray diffraction data should be refined using software (e.g., SHELX). Key parameters include:
- Bond angles : For 1,3-dibenzyl derivatives, angles like C5B–C4AB–C4B (119.56°) and torsion angles (e.g., N1B–C8AB–C8B) validate planarity and steric effects .
- Packing diagrams : Assess intermolecular interactions (e.g., π-π stacking of benzyl groups) to explain solubility or stability trends .
Methodological Considerations
- Contradiction Analysis : Compare spectral data (e.g., NMR shifts) across synthetic batches to detect impurities or regioisomers. For example, brominated derivatives (e.g., 6-bromo analogs) require careful monitoring of substitution patterns via ¹H-¹³C HMBC .
- Scale-up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from column chromatography to recrystallization or distillation, as noted in Glentham Life Sciences’ protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
